Sulfur green 36
Description
"Sulfur Green 36" is a sulfur-based compound notable for its applications in industrial and environmental chemistry. Sulfur compounds are critical in diverse fields, including catalysis, materials science, and environmental remediation, due to their redox versatility and stability . For instance, sulfur’s oxidation states (ranging from −2 to +6) enable diverse reactivity, as seen in sulfides (e.g., MoS₂), sulfates (e.g., cellulose sulfate), and oxides (e.g., SO₂) . "this compound" may derive its "green" designation from synthesis methods aligned with green chemistry principles, such as solvent-free reactions or biomolecule-assisted pathways .
Properties
CAS No. |
128769-66-4 |
|---|---|
Molecular Formula |
C11H15NO3 |
Synonyms |
Sulfur green 36 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table synthesizes data from multiple sources to compare "Sulfur Green 36" with structurally or functionally analogous sulfur compounds:
Key Comparative Insights:
Synthesis Methods :
- This compound and MoS₂ share an emphasis on eco-friendly synthesis. MoS₂ uses L-cysteine as a sulfur source and capping agent, reducing reliance on toxic solvents . Similarly, "green" methodologies for this compound may align with solvent-free or biomolecule-assisted routes .
- In contrast, cellulose sulfate and SO₂ involve conventional sulfation or combustion processes, which often require hazardous reagents (e.g., H₂SO₄) or generate pollutants .
Functional Properties :
- MoS₂ and This compound are hypothesized to excel in environmental applications. MoS₂’s photocatalytic activity enables dye degradation, while this compound’s stability may suit catalytic or filtration systems .
- Cellulose sulfate stands out for biomedical uses due to its anticoagulant and antimicrobial properties, unlike H₂S, which is primarily a toxic byproduct .
Oxidation States and Reactivity :
- Sulfur’s oxidation state significantly impacts reactivity. SO₂ (+4) forms acidic solutions, whereas H₂S (−2) acts as a potent reducing agent. "this compound" may occupy a unique redox niche depending on its sulfur bonding .
Research Findings and Data Analysis
Thermal Stability and Environmental Impact:
Q & A
Basic: What are the standard protocols for synthesizing Sulfur Green 36, and how can purity be validated?
Answer:
Synthesis typically involves controlled sulfurization and coupling reactions under inert conditions. To validate purity, employ chromatographic techniques (e.g., HPLC) paired with spectroscopic characterization (UV-Vis, FTIR). Quantify impurities using mass spectrometry and cross-reference with established spectral databases. For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loadings) in detail, adhering to guidelines for experimental transparency .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural stability under varying pH conditions?
Answer:
Use UV-Vis spectroscopy to monitor absorbance shifts indicative of structural changes. Complement with NMR (¹H/¹³C) to track proton environments and bond stability. For advanced validation, apply X-ray crystallography to resolve crystal structures at critical pH levels. Ensure all data includes error margins and replicates to address instrumental variability .
Advanced: How can researchers resolve contradictions in reported catalytic efficiency data for this compound across studies?
Answer:
Systematically analyze variables such as substrate concentrations, solvent polarity, and reaction kinetics. Use meta-analysis frameworks to compare datasets, highlighting methodological discrepancies (e.g., uncontrolled oxygen levels in reactions). Apply statistical models (ANOVA, regression) to isolate confounding factors. Transparently report negative or contradictory results to avoid publication bias .
Advanced: What methodologies optimize this compound’s photostability for applications in light-driven reactions?
Answer:
Design experiments to test stabilizers (e.g., antioxidants, UV absorbers) using accelerated aging protocols. Quantify degradation products via LC-MS and correlate with light-exposure metrics (intensity, wavelength). Employ computational modeling (DFT, TD-DFT) to predict molecular vulnerabilities. Validate findings through peer-reviewed replication studies .
Advanced: How can researchers assess the environmental impact of this compound degradation byproducts?
Answer:
Conduct ecotoxicity assays (e.g., Daphnia magna survival tests) and biodegradability studies under OECD guidelines. Pair with life cycle assessments (LCA) to evaluate cradle-to-grave impacts. Use green chemistry principles (atom economy, solvent selection) to redesign synthesis pathways, minimizing hazardous byproducts .
Basic: What are the critical parameters for ensuring reproducibility in this compound’s electrochemical properties?
Answer:
Standardize electrode pretreatment, electrolyte composition, and scan rates in cyclic voltammetry. Report temperature control (±0.1°C) and reference electrode calibration. Share raw data (e.g., .csv files) in supplementary materials to enable independent verification .
Advanced: How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
Answer:
Reconcile gaps by refining computational models (e.g., hybrid functionals in DFT) to better approximate solvent effects and transition states. Validate with in-situ spectroscopic techniques (Raman, IR) during reaction monitoring. Publish full computational parameters (basis sets, convergence criteria) to facilitate peer validation .
Basic: What ethical considerations apply when publishing this compound research with industrial implications?
Answer:
Disclose all funding sources and potential conflicts of interest. Avoid selective reporting of favorable data; include limitations and alternative hypotheses. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
Advanced: How can machine learning enhance the discovery of this compound derivatives with tailored properties?
Answer:
Train models on existing datasets (e.g., reaction yields, spectroscopic fingerprints) to predict novel derivatives. Use generative adversarial networks (GANs) for virtual screening of stability and activity. Validate top candidates experimentally and iteratively refine algorithms with new data .
Basic: What are best practices for literature reviews on this compound to avoid redundancy?
Answer:
Use citation-tracking tools (Web of Science, Scopus) to map seminal studies and identify knowledge gaps. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess research questions. Critically appraise methodologies in prior work to justify novel contributions .
Methodological Notes
- Data Transparency : Share raw datasets, code, and instrument calibration logs to enable replication .
- Conflict Resolution : For contradictory findings, host open-access forums or collaborative workshops to harmonize methodologies .
- Ethical Synthesis : Align research with sustainable chemistry goals (e.g., SDGs) to prioritize societal impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
